Ipsdienol

Übersicht

Beschreibung

Ipsdienol is a terpene alcohol with the chemical formula C10H16O. It is one of the major aggregation pheromones of bark beetles, particularly those of the genus Ips. This compound plays a crucial role in the communication and mating behaviors of these beetles, acting as a sex attractant and facilitating interspecies communication to reduce competition for breeding material .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ipsdienol can be synthesized through various methods. One common approach involves the asymmetric isoprenylation of aldehydes or alcohols. For instance, the asymmetric isoprenylation of prenal (3-methyl-2,5-dihydrothiophene) can yield this compound . Another method involves the use of D-mannitol as a starting material . Additionally, chiral resolution of racemic precursors has been employed to obtain enantiomerically pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include steps such as the isoprenylation of carbonyl compounds with 2-(trimethylsilyl)methyl-1,3-butadiene, initiated by a catalytic amount of tetra-n-butylammonium fluoride . This method is efficient and yields high-purity this compound suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Ipsdienol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ipsdienone, a key intermediate in pheromone biosynthesis.

Reduction: Reduction of ipsdienone can yield this compound, demonstrating the reversible nature of this reaction.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products:

Oxidation: Ipsdienone

Reduction: this compound

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Chemical Ecology

Role in Bark Beetle Behavior

Ipsdienol is crucial for the chemical ecology of bark beetles, serving as a key component in their aggregation pheromones. Studies have demonstrated that this compound, along with other compounds such as ipsenol and cis-verbenol, significantly influences the behavior of southern Ips species in regions like Georgia and Louisiana. Field experiments utilizing funnel traps have shown varying levels of attraction to these compounds, suggesting that different blends can optimize trapping efficiency for pest management strategies .

Field Experiment Results

| Treatment | Attraction Level |

|---|---|

| Unbaited Control | Low |

| This compound | High |

| Ipsenol | Moderate |

| Cis-Verbenol | Moderate |

| This compound + Ipsenol | Very High |

| This compound + Cis-Verbenol | High |

These results indicate that specific combinations of these pheromones can enhance the effectiveness of traps used in monitoring and controlling bark beetle populations.

Pheromone Biosynthesis

Enzymatic Pathways

Research has identified this compound dehydrogenase (IDOLDH) as a pivotal enzyme in the biosynthesis of this compound. This enzyme exhibits high substrate specificity for (−)-ipsdienol and related compounds, facilitating their conversion into pheromonal components. The biochemical properties of IDOLDH suggest it plays a critical role in ensuring the correct pheromone signals are produced for effective communication among beetles .

Biochemical Characterization

The following table summarizes key findings related to IDOLDH's substrate specificity:

| Substrate | Specific Activity (nmol·min⁻¹·mg⁻¹) | Inhibition Constant (μM) |

|---|---|---|

| (−)-Ipsdienol | 0.308 | 29 |

| (−)-Ipsenol | 0.650 | 15 |

| (−)-Menthone | 0.330 | 30 |

These findings underscore the importance of IDOLDH in pheromone biosynthesis, highlighting its potential applications in developing biological pest control methods.

Pest Management Strategies

Use in Trapping Systems

The application of this compound in trapping systems has gained attention for its potential to control bark beetle populations effectively. By utilizing synthetic versions of this compound in traps, researchers can enhance the capture rates of target species, thereby mitigating damage to forests caused by these pests .

Case Study: Trap Efficacy

A study evaluating the efficacy of traps baited with this compound demonstrated a significant increase in captures compared to unbaited controls. The following data illustrates the effectiveness of various lure combinations:

| Trap Type | Number of Captures |

|---|---|

| Unbaited | 5 |

| This compound Only | 25 |

| Ipsenol + this compound | 40 |

| This compound + Cis-Verbenol | 35 |

This case study exemplifies how integrating this compound into pest management strategies can lead to improved outcomes in controlling bark beetle infestations.

Wirkmechanismus

Ipsdienol exerts its effects primarily through its role as a pheromone. It binds to specific odorant receptors in bark beetles, triggering a cascade of molecular events that lead to behavioral responses such as aggregation and mating . The molecular targets involved include odorant receptors that are highly specific to this compound, facilitating precise communication among beetles .

Vergleich Mit ähnlichen Verbindungen

Cis-Verbenol: A compound that also plays a role in the chemical ecology of bark beetles, often used in combination with this compound and ipsenol.

Uniqueness of this compound: this compound’s uniqueness lies in its specific role as a sex attractant and its ability to facilitate interspecies communication among bark beetles. Its structural features, such as the presence of a methylene group, contribute to its distinct chemical properties and biological activities .

This compound’s diverse applications and unique chemical properties make it a compound of significant interest in various fields of research and industry.

Biologische Aktivität

Ipsdienol, a monoterpene alcohol, serves as an important aggregation pheromone in various bark beetle species, particularly within the Ips genus. This compound is synthesized from myrcene through enzymatic processes and plays a critical role in chemical communication among insects. This article delves into the biological activity of this compound, focusing on its enzymatic metabolism, ecological significance, and potential applications in pest management.

Chemical Structure and Synthesis

This compound is chemically defined as 2-methyl-6-methylene-2,7-octadien-4-ol. Its synthesis primarily occurs via the hydroxylation of myrcene, catalyzed by specific cytochrome P450 enzymes. The biosynthetic pathway involves several key enzymes, including:

- CYP9T2 : Hydroxylates myrcene to produce this compound.

- This compound Dehydrogenase (IDOLDH) : Converts (−)-ipsdienol to ipsdienone, influencing pheromone composition.

Enzymatic Activity of this compound Dehydrogenase (IDOLDH)

The enzyme IDOLDH exhibits high substrate specificity for (−)-ipsdienol and related compounds. Research indicates that IDOLDH functions as a homo-tetramer with significant activity at physiological pH levels. The enzyme's kinetic parameters reveal a strong preference for its substrates, facilitating the production of pheromonal compounds crucial for beetle communication.

Key Findings on IDOLDH Activity

| Parameter | Value |

|---|---|

| Enzyme Type | Homo-tetramer |

| Substrate Specificity | High |

| Optimal pH | 7.5 - 8.0 |

| Kinetic Assay Method | Spectrophotometric |

The enzyme's activity is influenced by various factors including pH and the presence of inhibitors such as ipsdienone and other alcohols. Studies have shown that the oxidation of this compound to ipsdienone is a critical step in pheromone biosynthesis, highlighting the enzyme's role in chemical communication among bark beetles .

Ecological Role of this compound

This compound plays a vital role in the chemical ecology of southern Ips species, such as Ips avulsus, Ips calligraphus, and Ips grandicollis. These species utilize this compound in combination with other pheromones like ipsenol and cis-verbenol to attract mates and colonize host trees. Field studies demonstrate that specific blends of these compounds can significantly enhance trap captures of targeted beetle species.

Pheromone Blends and Trap Capture Efficiency

| Pheromone Blend | Species Attracted | Capture Efficiency |

|---|---|---|

| This compound + Ipsenol | I. avulsus | Highest capture rates |

| Cis-verbenol + this compound | I. calligraphus | Moderate capture rates |

| Ipsenol + Cis-verbenol | I. grandicollis | Moderate capture rates |

These findings underscore the importance of this compound in interspecific interactions and its potential use in monitoring and managing bark beetle populations .

Case Studies on this compound Applications

-

Monitoring Bark Beetle Populations :

- A study conducted in Georgia and Louisiana demonstrated that traps baited with this compound combined with other pheromones captured significantly more beetles than unbaited controls or traps with single pheromones.

- The most effective blend was found to be this compound combined with ipsenol, which maximized captures across multiple species.

-

Chemical Ecology Research :

- Research on the southern Ips species revealed that these beetles can detect and respond to complex pheromone blends, indicating that this compound plays a crucial role in their social behavior and ecological interactions.

Eigenschaften

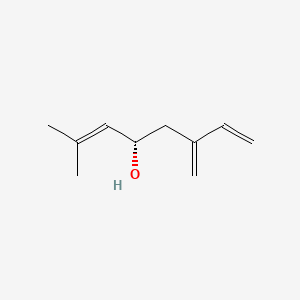

IUPAC Name |

(4S)-2-methyl-6-methylideneocta-2,7-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMKYUHMPXBMFI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H](CC(=C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885627 | |

| Record name | (+)-Ipsdienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35628-00-3 | |

| Record name | Ipsdienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35628-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipsdienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035628003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Ipsdienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPSDIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0CK35047X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.